2-Fluoro-4-methyl-5-nitrobenzoyl chloride
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Overview
Description
“2-Fluoro-4-methyl-5-nitrobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClFNO3 . It has a molecular weight of 203.56 Da and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H3ClFNO3/c8-7(11)5-3-4(10(12)13)1-2-6(5)9/h1-3H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 203.56 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Novel Routes in Organic Synthesis
A study by Vosooghi et al. (2014) outlines a novel and efficient route for synthesizing 5-nitrobenzoxazole derivatives from 2-fluoro-5-nitroaniline and various benzoyl chloride derivatives. The process involves solvent-free conditions and yields high-purity compounds, indicating the potential of 2-Fluoro-4-methyl-5-nitrobenzoyl chloride in facilitating nucleophilic acyl substitution reactions and intramolecular cyclization for heterocyclic compound synthesis (Vosooghi et al., 2014).
Building Blocks for Heterocyclic Scaffolds
Křupková et al. (2013) demonstrated the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, as a multireactive building block for heterocyclic oriented synthesis (HOS). This versatility allows for the preparation of various nitrogenous cycles, highlighting the compound's role in constructing complex heterocyclic scaffolds, which are critical in drug discovery (Křupková et al., 2013).
Applications in Material Science and Catalysis
Another application area is in material science and catalysis, where Tang et al. (2010) explored the dehydrogenation of saturated CC and BN bonds at cationic N-heterocyclic carbene stabilized M(III) centers. The study underscores the chemical's potential in advanced catalytic reactions and material synthesis, further broadening its applicational scope (Tang et al., 2010).
Fluorescence and Chromogenic Applications
Elbashir et al. (2011) reviewed the application of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), related to the chemical structure of interest, in spectrophotometry and spectrofluorimetry techniques for determining pharmaceutical amines. This highlights the potential of this compound and its derivatives in analytical chemistry, especially in the quantification and analysis of bioactive molecules (Elbashir et al., 2011).
Safety and Hazards
“2-Fluoro-4-methyl-5-nitrobenzoyl chloride” is classified as a dangerous compound. The safety information pictograms indicate that it is hazardous . Precautionary measures should be taken when handling this compound, including avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Properties
IUPAC Name |
2-fluoro-4-methyl-5-nitrobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO3/c1-4-2-6(10)5(8(9)12)3-7(4)11(13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBDIPBDNXZOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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